molecular formula C6H4O3S B043174 2-Thiopheneglyoxylic acid CAS No. 4075-59-6

2-Thiopheneglyoxylic acid

Cat. No. B043174
CAS RN: 4075-59-6
M. Wt: 156.16 g/mol
InChI Key: GIWRVUADKUVEGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Thiopheneglyoxylic acid and related compounds involves several steps starting from thiophene or its derivatives. For instance, 2-Thiopheneacetic acid can be synthesized from thiophene using ethyl oxalyl chloride, followed by reactions with hydrazine under basic conditions, with the structure confirmed by IR, GC-MS, and NMR techniques (Cui Qing-rong, 2008). Another environmentally friendly synthesis method for 2-Thiophenecarboxylic acid has been reported, demonstrating an overall yield of 74% (Guo Hai, 2007).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 2-Thiopheneglyoxylic acid and its metal halides have been extensively studied. Investigations include molecular geometries, vibrational wavenumbers, and electronic properties, confirmed experimentally by FT-IR, micro-Raman, and UV-visible spectroscopies, and quantum chemical calculations (H. Gökce & S. Bahçelī, 2013).

Chemical Reactions and Properties

2-Thiopheneglyoxylic acid can undergo various chemical reactions to form new compounds. For example, its reaction with thioglycolic acid yields derivatives that have been explored for the construction of new thiazole and annulated thiazole derivatives, highlighting the compound's versatility in synthesizing novel chemical entities (H. El-Mawgoud et al., 2018).

Physical Properties Analysis

The physical properties of 2-Thiopheneglyoxylic acid derivatives, including their thermal properties, have been a subject of study, providing insight into their stability and potential applications in materials science (O. Z. Yeşilel et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-Thiopheneglyoxylic acid, such as its reactivity in various chemical reactions, including annulation and decarboxylation, have been explored to synthesize complex molecules and polymers. These studies showcase the compound's utility in organic synthesis and polymer science (Zhigang Wang et al., 2018).

Scientific Research Applications

  • Synthesis of Thiazole Derivatives : 2-(Thiophene-2-carbonylcarbamothioylthio)acetic acid, a derivative of 2-Thiopheneglyoxylic acid, is used as a synthon for constructing new thiazole and annulated thiazole derivatives. These compounds show potential antimicrobial activity against various microorganisms (El-Mawgoud, Atta-Allah, & Hemdan, 2018).

  • Antioxidant Properties : Thioctic (alpha-lipoic) acid, a related compound, acts as an antioxidant and is used in the treatment of diabetic polyneuropathy. Its antioxidant properties are potentially enhanced through Cu(2+)-chelation (Ou, Tritschler, & Wolff, 1995).

  • Pharmaceutical Agent Structure Analysis : A study provided detailed molecular structure and vibrational calculations for 2-thiopheneglyoxylic acid and its metal halides, which are used as pharmaceutical agents (Gökce & Bahçelī, 2013).

  • Sustainable Packaging Materials : Bio-based 2,5-thiophenedicarboxylic acid polyesters demonstrate promising mechanical and barrier properties for sustainable packaging. The chain mobility of these materials is modulated by the length of the glycol sub-unit (Guidotti et al., 2021).

  • Anticancer, Antibacterial, and Antioxidant Agents : Novel compounds combining the thiophene nucleus with benzimidazole or 1,2,4-triazole moieties exhibit potential as anticancer, antibacterial, and antioxidant agents (Mabkhot et al., 2017).

  • HPLC Analysis of Thiols : 4-(6-methylnaphthalen-2-yl)-4-oxobuten-2-oic acid, another related compound, is used for the rapid and selective determination of biologically important thiols by high-performance liquid chromatography (HPLC) (Cavrini, Gatti, Roveri, & Pietra, 1989).

  • Anti-Inflammatory and Anti-Cancer Properties : 2,4-disubstituted thiophene derivatives have shown potent anti-inflammatory and anti-cancer properties. One such compound, 2g, exhibits potential in managing inflammation and proapoptotic therapeutic engineering (Rakesh et al., 2015).

Safety And Hazards

2-Thiopheneglyoxylic acid is classified as Eye Damage 1 and Skin Corrosion 1B . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 2-Thiopheneglyoxylic acid could be in the development of new compounds with potential biological activities.

properties

IUPAC Name

2-oxo-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWRVUADKUVEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193733
Record name alpha-Oxothiophen-2-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiopheneglyoxylic acid

CAS RN

4075-59-6
Record name 2-Thiopheneglyoxylic acid
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Record name 2-Thiopheneglyoxylic acid
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Record name alpha-Oxothiophen-2-acetic acid
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Record name Alpha-oxothiophen-2-acetic acid
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Record name 2-THIOPHENEGLYOXYLIC ACID
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (35g; 0.5 mole) in water (100 ml.) was added steadily over 95 minutes to a stirred mixture of 2-acetylthiophene (25.1g; 0.2 mole) in 6N-hydrochloric acid (200ml) at 65°. 1.3M Trisodium phosphate (160 ml.) was then added over ca 3 minutes to raise the pH of the mixture to 1.8. Simultaneously, addition of a second portion of sodium nitrite (28g; 0.4 mole) in water (70 ml.) was commenced which took 75 minutes to complete. The pH was kept below 3.5 by addition of hydrochloric acid as required, during the nitrite addition, and was then lowered to 2. Urea (2g.) in water (10 ml.) was then added to decompose any excess of nitrite. The mixture was cooled to 20° and extracted first at pH 5.7 with methylene chloride (2 × 100 ml.) to give crude unreacted 2-acetylthiophene (3.6g; 14%), then at pH 2.7 with methylene chloride (3 × 100 ml.) to give crude thienoic acid (1.4g; 6%), and finally at pH 0.2 with methylene chloride (5 × 100 ml) followed by ethyl acetate (3 × 100 ml). These latter extracts were washed with saturated sodium chloride, and evaporated to dryness. Crystallisation of the residue from methylene chloride -- light petroleum (b.p. 40°-60°) gave thien-2-ylglyoxylic acid as two crops of bright yellow prisms [19.8g (63.5%), m.p. 92°-94°, and 3.0g (9.6%) m.p. 91°-93°].
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb may be subjected to hydrolysis to provide the corresponding thiophenyl oxo-acetic acid IV, IVa or IVb. The hydrolysis may be carried out under either acidic or basic conditions. Basic hydrolysis can typically be carried out by treating a solution of a thiophenyl oxo-acetic acid ethyl ester such as VII, VIIa or VIIb (1.0 equivalent) in an aqueous mixture of an appropriate solvent such as methanol, tetrahydrofuran or 1,4-dioxane with a suitable base such as aqueous sodium hydroxide or potassium hydroxide (typically 1.5 equivalents) for a period of four to twenty hours at a temperature range of 0° C. to room temperature. The reaction mixture can be worked up by acidification with an appropriate acid such as hydrochloric acid or acetic acid followed by extraction with an appropriate solvent such as ethyl acetate or dichloromethane. The resulting organic layer may then be concentrated in vacuo to provide the thiophenyl oxo-acetic acid IV, IVa or IVb, respectively. If desired, the thiophenyl oxo-acetic acid IV, IVa or IVb could then be further purified by recrystallization or preparative HPLC. Alternatively, the hydrolysis of the thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb to the corresponding thiophenyl oxo-acetic acid IV, IVa or IVb may be carried out under acidic conditions. The acidic hydrolysis is typically carried out by refluxing a thiophenyl oxo-acetic acid ethyl ester such as VII, VIIa or VIIb in a mixture of acetone and water in the presence of hydrochloric acid for one to four hours. The reaction mixture is then extracted with an appropriate solvent such as dichloromethane and the organic layer concentrated in vacuo to provide the thiophenyl oxo-acetic acid IV, IVa and IVb, respectively.
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Synthesis routes and methods IV

Procedure details

The thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb may be subjected to hydrolysis to provide the corresponding thiophenyl oxo-acetic acid IV, IVa or IVb. The hydrolysis may be carried out under either acidic or basic conditions. Basic hydrolysis can typically be carried out by treating a solution of a thiophenyl oxo-acetic acid ethyl ester such as VII, VIIa or VIIb (1.0 equivalent) in an aqueous mixture of an appropriate solvent such as methanol, tetrahydrofuran or 1,4-dioxane with a suitable base such as aqueous sodium hydroxide or potassium hydroxide (typically 1.5 equivalents) for a period of four to twenty hours at a temperature range of 0° C. to room temperature. The reaction mixture can be worked up by acidification with an appropriate acid such as hydrochloric acid or acetic acid followed by extraction with an appropriate solvent such as ethyl acetate or dichloromethane. The resulting organic layer may then be concentrated in vacuo to provide the thiophenyl oxo-acetic acid IV, IVa or IVb, respectively. If desired, the thiophenyl oxo-acetic acid IV, IVa or IVb could then be further purified by recrystallization or preparative HPLC. Alternatively, the hydrolysis of the thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb to the corresponding thiophenyl oxo-acetic acid IV, IVa or IVb may be carried out under acidic conditions. The acidic hydrolysis is typically carried out by refluxing a thiophenyl oxo-acetic acid ethyl ester such as VII, VIIa or VIIb in a mixture of acetone and water in the presence of hydrochloric acid for one to four hours. The reaction mixture is then extracted with an appropriate solvent such as dichloromethane and the organic layer concentrated in vacuo to provide the thiophenyl oxo-acetic acid IV, IVa and IVb, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiopheneglyoxylic acid
Reactant of Route 2
2-Thiopheneglyoxylic acid
Reactant of Route 3
2-Thiopheneglyoxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Thiopheneglyoxylic acid
Reactant of Route 5
2-Thiopheneglyoxylic acid
Reactant of Route 6
2-Thiopheneglyoxylic acid

Citations

For This Compound
55
Citations
H Gökce, S Bahçeli - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
… A study on the characterization of structure and fluorescence properties of the solid complex of europium ion with 2-thiopheneglyoxylic acid was verified by using IR and 1 H NMR [8]. …
Number of citations: 36 www.sciencedirect.com
T MESHI, S NAKAMURA, Y SATO - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… and a relatively large amount of 2—thiopheneglyoxylic acid, instead of 2-… glycolic acid but 2-thiopheneglyoxylic acid was isolated … It was noted that all of 2—thiopheneglyoxylic acid were …
Number of citations: 13 www.jstage.jst.go.jp
飯照彦, 仲村進, 佐藤善重 - Chemical and Pharmaceutical Bulletin, 1972 - jlc.jst.go.jp
… and a relatively large amount of 2—thiopheneglyoxylic acid, instead of 2-… glycolic acid but 2-thiopheneglyoxylic acid was isolated … It was noted that all of 2—thiopheneglyoxylic acid were …
Number of citations: 2 jlc.jst.go.jp
B Yu, B Sun, Y Zhao, XQ Yan - Guang pu xue yu Guang pu fen xi …, 2004 - europepmc.org
… 1,10-phenanthroline and 2-thiopheneglyoxylic acid (HL) was … to the O atoms of 2-thiopheneglyoxylic acid and H2O, and to … (-1)) of 2-thiopheneglyoxylic acid disappeared in the complex, …
Number of citations: 2 europepmc.org
J Quinn, C Guo, L Ko, B Sun, Y He, Y Li - RSC advances, 2016 - pubs.rsc.org
… synthesize the target 3,8-di(thiophen-2-yl)-1,6-dihydropyrazino[2,3-g]quinoxaline-2,7-dione (PQx2T-H) from 1,2,4,5-benzenetetramine tetrahydrochloride and 2-thiopheneglyoxylic acid (…
Number of citations: 48 pubs.rsc.org
KCC Aganda, B Hong, A Lee - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
… However, relatively low yields were observed with 2-thiopheneglyoxylic acid (4 m, 48%) and 7-chloro-1-methylquinoxalin-2(1H)-one (4 n, 49%). …
Number of citations: 25 onlinelibrary.wiley.com
LJ Gooßen, N Rodríguez, C Linder, PP Lange… - …, 2010 - Wiley Online Library
The protodecarboxylation of aromatic carboxylic acids by various copper and silver catalysts is investigated with the help of density functional calculations and experimental studies. The …
S Ortiz, S Flach, J Ho, F Li, CF Caracta… - … & Drug Disposition, 2012 - Wiley Online Library
… Peak 1, 2-thiopheneglyoxylic acid, a reduced acid metabolite and an additional metabolite of unknown structure; Peak 2, acid metabolite; Peak 3, p-hydroxy alcohol cation (or …
Number of citations: 11 onlinelibrary.wiley.com
K Nakasa, H Nakagawa, Y Kani… - … Section C: Crystal …, 1999 - scripts.iucr.org
In the crystals of trans-bis (pyridine-N) bis (2-thiophene-glyoxylato-Ol, O2) copper (II),[Cu (C6 H303 S) 2 (C5 H5 N) 2], there is a mononuclear CuII complex molecule. In the crystal of …
Number of citations: 2 scripts.iucr.org
L Tang, Y Ouyang, K Sun, B Yu - RSC advances, 2022 - pubs.rsc.org
… Regrettably, 1-(2-phenyl-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one, 2-methyl-1-(2-phenyl-1H-indol-1-yl)prop-2-en-1-one and 2-thiopheneglyoxylic acid were not suitable substrates in …
Number of citations: 10 pubs.rsc.org

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